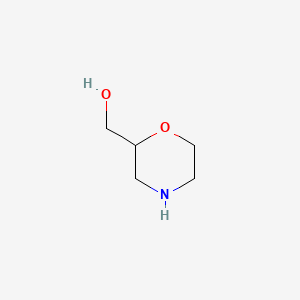

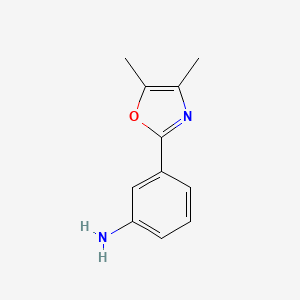

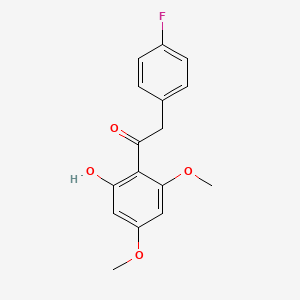

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves a Michael addition reaction where substituted anilines are added to methyl acrylate in an acidic medium to yield methyl 3-(substituted anilino)propionates. These intermediates are then treated with hydrazine hydrate in methanol to produce corresponding 3-(substituted anilino)propionohydrazides. A subsequent reaction under microwave irradiation with pentane-2,4-dione in solventless conditions leads to the formation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. The structures of these compounds are confirmed through spectroscopic data, elemental analyses, and for one compound, single-crystal X-ray diffraction data .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline has been determined using single-crystal X-ray structural determinations. The related compounds studied are 2-anilino-2-oxo-5,5-dimethyl-1,3,2-oxazaphosphorinanes, which exhibit different crystal structures. Two of the compounds are isostructural and crystallize in the monoclinic space group P21/c with specific cell dimensions. The conformation adopted by these compounds is the chair conformation with the anilino substituent in the axial position. Full-matrix least-squares refinement of the structures has led to conventional R factors indicating the quality of the crystal structure data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline are characterized by nucleophilic addition and cyclization reactions. The Michael addition is a key step in the synthesis, followed by the conversion of propionates to propionohydrazides. The final step involves a cyclization under microwave irradiation to form the pyrazolyl moiety. These reactions are typical for the synthesis of heterocyclic compounds and are important for the formation of the desired molecular structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that these types of molecules are likely to have distinct spectroscopic signatures and crystalline properties. The crystallographic data provided for the related compounds indicate that they have well-defined conformations and crystallize in specific space groups, which can influence their physical properties such as melting points, solubility, and stability. The chemical properties, such as reactivity and the ability to undergo further chemical transformations, are inferred from the synthetic pathways used to create these compounds .

Aplicaciones Científicas De Investigación

1. Application in Drug Discovery

- Summary : Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. “3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline” could potentially be used in the synthesis of these drugs .

2. Biological Activities of Oxazole Derivatives

- Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities .

- Methods : The synthesis of oxazole derivatives often involves the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- Results : Oxazole derivatives have shown a range of biological activities like antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

3. Precursor to Commercially Important Dyes

- Summary : Dimethylaniline, which is structurally similar to “3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline”, is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

- Methods : The synthesis of these dyes typically involves the condensation of dimethylaniline with other aromatic compounds .

- Results : The resulting dyes are widely used in various industries, including textiles and paper .

Safety And Hazards

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the literature will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVLTAKYGGEJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline | |

CAS RN |

827582-20-7 |

Source

|

| Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)